molecular formula C18H19N3O B7507805 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B7507805
M. Wt: 293.4 g/mol
InChI Key: ASZFKQOYKVCQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one, also known as DMXAA or ASA404, is a small-molecule drug that has shown promising results in preclinical and clinical trials for the treatment of cancer. DMXAA was first discovered in the 1990s and has since been extensively studied for its anti-tumor properties.

Mechanism of Action

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one exerts its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway. STING is a cytosolic protein that plays a key role in the immune response to viral infections and cancer. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn activate immune cells such as natural killer cells and T cells to attack tumor cells.
Biochemical and Physiological Effects:
2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to induce tumor necrosis and inhibit tumor growth through the activation of the STING pathway. In addition, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site. 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments. It is a small-molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to have off-target effects on other pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of new formulations that improve the solubility and bioavailability of 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. Another area of interest is the identification of biomarkers that can predict response to 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one treatment. Finally, there is interest in combining 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one with other immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Synthesis Methods

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,6-dimethylaniline with 2-bromoacetophenone to form the intermediate 2-(2,6-dimethylphenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with 2-aminopyridine to form the final product, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. The yield of the final product is around 30-40%, and the purity can be increased by recrystallization.

Scientific Research Applications

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, colon, breast, and prostate cancer. 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and paclitaxel.

properties

IUPAC Name

2-[(2,6-dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-8-16-20-15(9-17(22)21(16)11-12)10-19-18-13(2)5-4-6-14(18)3/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZFKQOYKVCQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CNC3=C(C=CC=C3C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.